Papa-apec

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

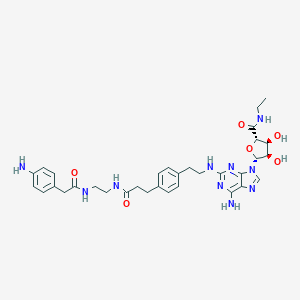

PAPA-APEC (Nα-p-aminophenylacetyl-APEC) is a synthetic adenosine receptor ligand derived from APEC (2-[4-[2-[[2-(2-aminoethyl)amino]carbonyl]ethyl]phenyl]ethylamino]-5'-N-ethylcarboxamidoadenosine), a selective A2-adenosine receptor agonist. This compound is chemically modified to include a p-aminophenylacetyl group, enabling its use as a photoaffinity probe for studying receptor-ligand interactions . This compound is radiolabeled with iodine-125 (125I-PAPA-APEC) and employed in receptor binding assays and photoaffinity labeling experiments to map adenosine receptor subunits in human striatal tissues . Its synthesis involves diazotization and HPLC purification, ensuring high specificity for A2 receptors .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ethyl-4-Hydroxycinnamat kann durch eine Veresterungsreaktion synthetisiert werden. Ein gängiges Verfahren besteht darin, 4-Hydroxyzimtsäure mit Ethanol in Gegenwart eines Katalysators wie Schwefelsäure oder Salzsäure zu reagieren. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, wobei das Gemisch zum Sieden erhitzt wird und der Dampf wieder zu Flüssigkeit kondensiert .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Ethyl-4-Hydroxycinnamat häufig großtechnische Veresterungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert, wobei fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Steuerungssysteme verwendet werden, um präzise Reaktionsbedingungen zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: Ethyl-4-Hydroxycinnamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um 4-Hydroxyzimtsäure oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in entsprechende Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: 4-Hydroxyzimtsäure und andere oxidierte Derivate.

Reduktion: Entsprechende Alkohole und reduzierte Formen.

Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Analyse Chemischer Reaktionen

Types of Reactions: p-Coumaric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form p-Coumaric acid or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: p-Coumaric acid and other oxidized derivatives.

Reduction: Corresponding alcohols and reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Understanding Adenosine Receptors

Role in Pharmacology

PAPA-APEC serves as a selective high-affinity agonist for the A2-adenosine receptor, which plays a crucial role in various physiological processes, including modulation of neurotransmitter release and regulation of blood flow. Research has demonstrated that this compound can effectively label the A2 binding subunit of these receptors, allowing for detailed studies of their structure and function .

Photoaffinity Labeling Studies

In photoaffinity cross-linking experiments, this compound has been used to identify specific proteins associated with A2 receptors. For instance, studies revealed that a 45,000 Da protein is distinctly labeled by this compound, providing insights into the receptor's molecular interactions and signaling pathways . Such studies are pivotal for drug development targeting these receptors.

Potential Therapeutic Applications

Drug Development

The unique properties of this compound make it a valuable tool in the development of new drugs targeting adenosine receptors. By understanding how this compound interacts with these receptors, researchers can design more effective agonists or antagonists that could lead to therapeutic advancements in treating conditions such as heart disease, cancer, and neurological disorders .

Case Study: Binding Affinity and Specificity

A study conducted on bovine striatal membranes utilized this compound to investigate binding affinity and specificity towards A2 receptors. The experiment involved varying concentrations of competitors to assess the binding dynamics of this compound. Results indicated that specific binding represented 50–60% of total binding at optimal radioligand concentrations, highlighting its effectiveness as a research tool in receptor pharmacology .

| Parameter | Value |

|---|---|

| Total Binding (cpm) | ~75,000 |

| Specific Binding (%) | 50–60% |

| Radioligand Concentration (nM) | 0.5–0.75 |

Case Study: Zoonotic Potential

Research has also indicated that this compound may have implications beyond pharmacology. For instance, studies on avian pathogenic Escherichia coli (APEC) suggest that compounds like this compound could be instrumental in understanding zoonotic transmission pathways from poultry to humans. This highlights the broader impact of such compounds in public health research .

Wirkmechanismus

p-Coumaric acid ethyl ester exerts its effects through various molecular mechanisms. It can interact with cellular proteins and enzymes, modulating their activity. For example, it has been shown to inhibit the growth of certain fungi by disrupting their cell membranes and interfering with their metabolic processes . Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

APEC (Parent Compound)

APEC serves as the foundational structure for PAPA-APEC. While both compounds target A2-adenosine receptors, key differences include:

- Structural Modification: APEC lacks the p-aminophenylacetyl group, making it unsuitable for photoaffinity labeling. This compound’s aryl azide group allows covalent bonding with receptor subunits under UV light, enabling irreversible binding studies .

- Application : APEC is primarily used for competitive binding assays due to its reversible binding, whereas this compound’s covalent binding facilitates receptor subunit isolation and characterization .

Ac-ADAC (N-acetyl-ADAC)

Ac-ADAC is another adenosine receptor ligand structurally related to ADAC (adenosine amine congener). Comparisons with this compound include:

- Functional Group : Ac-ADAC contains an N-acetyl amide modification, enhancing metabolic stability but reducing photoaffinity utility compared to this compound’s aryl azide .

- Receptor Selectivity : Both compounds exhibit A2 receptor preference, but this compound’s binding kinetics are slower due to covalent interactions, offering advantages in long-term receptor mapping .

Table 1: Structural and Functional Comparison

| Compound | Key Modification | Binding Mechanism | Primary Application |

|---|---|---|---|

| APEC | None (parent compound) | Reversible | Competitive binding assays |

| This compound | p-aminophenylacetyl group | Covalent (photoaffinity) | Receptor subunit isolation |

| Ac-ADAC | N-acetyl amide | Reversible | Metabolic stability studies |

Comparison with Functionally Similar Compounds

m-DITC-ADAC (m-Phenylenediisothiocyanate-ADAC)

m-DITC-ADAC is a crosslinking agent used to study receptor dimerization. Unlike this compound:

- Mechanism : m-DITC-ADAC forms disulfide bridges between receptor subunits, whereas this compound binds directly to the receptor via photoactivation .

- Specificity : this compound’s binding is A2-selective, while m-DITC-ADAC may interact with multiple receptor subtypes due to broader reactivity .

125I-ZM241385

125I-ZM241385 is a radiolabeled A2A antagonist used in receptor autoradiography. Contrasts with this compound include:

- Binding Reversibility : ZM241385 binds reversibly, limiting its use in subunit isolation compared to this compound’s covalent linkage .

- Chemical Stability : this compound’s aryl azide requires UV activation, introducing experimental complexity absent in ZM241385 studies .

Research Findings and Limitations

- This compound’s Advantages :

- Limitations :

Eigenschaften

CAS-Nummer |

124190-27-8 |

|---|---|

Molekularformel |

C33H42N10O6 |

Molekulargewicht |

674.7 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1 |

InChI-Schlüssel |

YACZPSXUHHLMLM-CKXMCULTSA-N |

SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

Isomerische SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

Kanonische SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

Key on ui other cas no. |

124190-27-8 |

Synonyme |

2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine PAPA-APEC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.